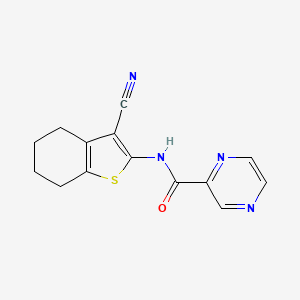

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide

Vue d'ensemble

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a pyrazine ring, and a cyano group attached to the tetrahydrobenzothiophene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrazine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Amide Bond Formation

This reaction is central to the compound’s synthesis. Multiple studies describe its formation through coupling reactions involving carboxylic acids and amines under catalytic conditions.

Reagents and Conditions

-

Coupling Agents : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) .

-

Reaction Medium : Organic solvents like dichloromethane (DCM) or ethanol.

-

Temperature : Typically room temperature to 60°C.

Key Products

-

Amide derivatives with substitutions at position 2 or 3 of the benzothiophene ring.

-

Example: N-(3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide .

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DCM | Substituted amide derivatives | |

| Acyl Chloride React. | NaOH, MsCl, triethylamine | Amides with varying substituents |

Reduction of Cyano Group

The cyano group (-CN) at position 3 can undergo reduction to form a primary amine (-CH₂NH₂).

Reagents :

-

Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C catalyst).

Conditions :

-

Reflux in ether or THF for LiAlH₄.

-

Pressurized hydrogen (5–10 atm) for catalytic hydrogenation.

Product :

-

N-(3-aminomethylene-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide.

Oxidation of Sulfur Moiety

The benzothiophene sulfur can oxidize to sulfoxides or sulfones.

Reagents :

-

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

Conditions :

-

Mild acidic or neutral conditions.

Product :

-

Oxidized derivatives (e.g., sulfoxide or sulfone analogs).

Substitution Reactions

The pyrazine-2-carboxamide moiety and benzothiophene ring are susceptible to nucleophilic substitution.

Amide Substitution

-

Reagents : Amines, alcohols, or thiols with base catalysts (e.g., K₂CO₃).

-

Conditions : Elevated temperatures (60–80°C).

-

Product : Substituted amides or thioamides.

Biological Interactions

While not a direct chemical reaction, the compound’s biological activity involves hydrogen bonding with targets like Gln286 and Phe377 in RORγt modulators . This interaction is critical for its therapeutic potential (e.g., anti-inflammatory or anticancer applications).

Key Structural and Functional Insights

This compound’s reactivity underscores its versatility in medicinal chemistry, particularly for designing targeted therapies. Further research could explore its stability under physiological conditions and expanded substitution patterns.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a benzothiophene ring , a cyano group , and a pyrazine moiety . Its molecular formula is with a molecular weight of approximately 302.35 g/mol. The unique combination of these functional groups contributes to its diverse biological activities and potential applications.

Chemistry

In the field of chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various organic synthesis reactions due to its reactive functional groups.

Synthetic Routes :

- The compound can be synthesized through multi-step organic reactions involving the condensation of appropriate precursors under controlled conditions. For instance, using reagents like potassium permanganate or chromium trioxide can lead to oxidized derivatives that may have enhanced properties for further applications.

Biology

The compound has been investigated for its bioactive properties. Research indicates that it may exhibit significant biological activity against various targets:

- Enzyme Inhibition : Preliminary studies suggest that it inhibits specific enzymes involved in metabolic pathways, including cytochrome P450 enzymes critical for drug metabolism.

- Antioxidant Activity : The compound has shown potential antioxidant properties that could mitigate oxidative stress in cells.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Cancer Treatment : Studies are ongoing to evaluate its efficacy in treating various cancers by targeting specific pathways involved in tumor growth and survival.

- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors makes it a candidate for developing treatments for conditions such as depression and anxiety.

Industry

The compound is also being utilized in industrial applications:

- Material Science : It is explored for developing advanced materials due to its unique structural properties that may confer desirable mechanical or thermal characteristics.

- Specialty Chemicals : As a precursor in the synthesis of specialty chemicals, it holds promise for creating novel compounds with tailored functionalities.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Chemistry | Demonstrated utility as a building block in organic synthesis with potential for oxidation reactions. | |

| Biology | Exhibited enzyme inhibition capabilities and antioxidant properties. | |

| Medicine | Investigated for anticancer and neuroprotective effects; ongoing clinical evaluations are necessary. | |

| Industry | Used in the development of advanced materials; potential as a precursor for specialty chemicals. |

Mécanisme D'action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of bacterial DNA helicases and nucleases, such as RecBCD and AddAB enzyme families . Additionally, it acts as a potent inhibitor of JNK2 and JNK3 kinases, which play crucial roles in cellular signaling pathways related to stress responses, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: This compound shares a similar benzothiophene core but differs in the substituent groups attached to the benzene ring.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: Another related compound with a thiophene and pyridine ring system.

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its ability to inhibit both bacterial enzymes and human kinases. This dual functionality makes it a valuable compound for research in both microbiology and pharmacology.

Activité Biologique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 481.6 g/mol. It features a benzothiophene moiety fused with a cyano group and a pyrazine carboxamide structure, which contributes to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is involved in various cellular processes including apoptosis, differentiation, and inflammation. The compound has shown selective inhibition against JNK2 and JNK3 with reported pIC50 values of 6.5 and 6.7 respectively, while exhibiting no significant activity against JNK1 .

Anticancer Activity

The compound's anticancer potential has been evaluated against several cancer cell lines:

These findings suggest that this compound exhibits potent cytotoxic effects against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cells.

Inhibition of Tumor Growth

In preclinical studies, the compound demonstrated significant anti-tumor activity in vivo. For instance, it was shown to inhibit tumor growth in xenograft models by inducing apoptosis and cell cycle arrest in cancer cells .

Case Studies

- In Vivo Efficacy : A study investigated the effects of this compound in murine models with implanted tumors. Results indicated a substantial reduction in tumor size compared to controls treated with vehicle alone.

- Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways while downregulating survival signals in cancer cells .

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, detailed toxicity profiles are still required to assess its safety for clinical use.

Propriétés

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAKIQPRTWAVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.